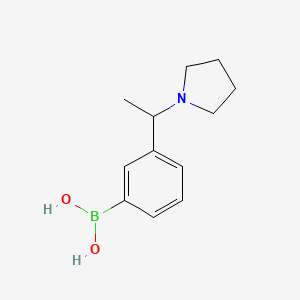

3-(1-吡咯烷乙基)苯硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

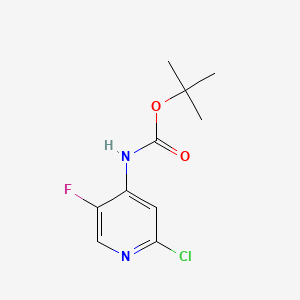

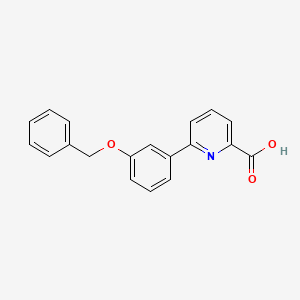

3-(1-Pyrrolidinoethyl)phenylboronic acid is a compound of great significance in the biomedical sector and presents itself as a versatile pharmaceutical intermediate for the synthesis of diverse therapeutic agents .

Synthesis Analysis

Phenylboronic acid, a compound related to 3-(1-Pyrrolidinoethyl)phenylboronic acid, can be synthesized using phenylmagnesium bromide and trimethyl borate to form the ester PhB(OMe)2, which is then hydrolyzed to the product .Molecular Structure Analysis

The molecular formula of 3-(1-Pyrrolidinoethyl)phenylboronic acid is C12H18BNO2.Chemical Reactions Analysis

Protodeboronation of pinacol boronic esters, a reaction related to 3-(1-Pyrrolidinoethyl)phenylboronic acid, has been reported. This reaction involves a radical approach and is paired with a Matteson–CH2–homologation .科学研究应用

催化应用:Nemouchi 等人。(2012) 探索了苯硼酸作为一种无毒催化剂,用于高效快速合成四氢苯并[b]吡喃,四氢苯并[b]吡喃在制药和材料科学中具有广泛的应用。该工艺具有操作简单、反应时间短、环境污染小的优点 (Nemouchi, Boulcina, Carboni, & Debache, 2012).

碳水化合物化学:Ferrier (1972) 讨论了苯硼酸在碳水化合物化学中的作用。它用于合成特定取代或氧化的糖衍生物,测试吡喃环上某些化合物的试剂,以及分离多羟基化合物 (Ferrier, 1972).

制药和化学工程:Liang-yin (2006) 综述了苯硼酸在自我调节胰岛素递送、组织工程和传感器系统中的应用。它与糖类等化合物形成可逆配合物的能力使其在这些领域的识别、分离和检测中很有用 (Liang-yin, 2006).

聚合物纳米材料的生物应用:Lan & Guo (2019) 强调了苯硼酸修饰的聚合物纳米材料在药物递送系统和生物传感器中的应用。苯硼酸独特的化学性质促进了与葡萄糖和唾液酸的相互作用,从而推动了诊断和治疗应用的进步 (Lan & Guo, 2019).

钯(II)配合物和交叉偶联反应:Türkmen & Kani (2013) 合成了 Pd-N-杂环卡宾配合物,并研究了它们在涉及苯硼酸的交叉偶联反应中的催化作用。这项研究有助于理解有机化学中的催化过程 (Türkmen & Kani, 2013).

治疗剂和生物传感器:Li & Liu (2021) 利用苯硼酸合成纳米棒,用于细胞表面唾液酸的双光子成像和光动力疗法。这种方法为癌细胞治疗和活细胞分析提供了一种潜在的方法 (Li & Liu, 2021).

作用机制

Target of Action

The primary targets of 3-(1-Pyrrolidinoethyl)phenylboronic acid are cis-diol containing molecules , such as nucleosides, catechols, saccharides, and glycoproteins . These targets play a crucial role in various biological processes, including cellular communication, energy metabolism, and immune response.

Mode of Action

3-(1-Pyrrolidinoethyl)phenylboronic acid interacts with its targets through a reversible covalent reaction . Under high pH conditions, the compound can form a covalent complex with the cis-diol group. When the pH environment changes to be acidic, the complex dissociates into the original compound and the cis-diol . This pH-controllable capture/release feature gives the compound great feasibility to develop pH-responsive materials .

Biochemical Pathways

The compound’s interaction with cis-diol containing molecules affects various biochemical pathways. For instance, it can influence the pathways related to nucleoside metabolism and glycoprotein synthesis . The downstream effects of these pathway alterations can lead to changes in cellular functions and responses.

Result of Action

The molecular and cellular effects of 3-(1-Pyrrolidinoethyl)phenylboronic acid’s action are largely dependent on its targets. For example, its high binding affinity to adenosine and catechol can influence cellular energy metabolism and neurotransmission . Furthermore, its ability to form complexes with glycoproteins can affect cellular communication and immune responses .

Action Environment

The action, efficacy, and stability of 3-(1-Pyrrolidinoethyl)phenylboronic acid can be influenced by various environmental factors. For instance, the pH of the environment plays a crucial role in the compound’s mode of action . Additionally, factors such as temperature and the presence of other molecules can also affect its stability and effectiveness .

安全和危害

Users should avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling 3-(1-Pyrrolidinoethyl)phenylboronic acid. It’s recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

未来方向

The pyrrolidine ring, a component of 3-(1-Pyrrolidinoethyl)phenylboronic acid, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases. The future of this compound lies in its potential to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .

属性

IUPAC Name |

[3-(1-pyrrolidin-1-ylethyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO2/c1-10(14-7-2-3-8-14)11-5-4-6-12(9-11)13(15)16/h4-6,9-10,15-16H,2-3,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSQBDXBDCHOEAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(C)N2CCCC2)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30672416 |

Source

|

| Record name | {3-[1-(Pyrrolidin-1-yl)ethyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1256355-44-8 |

Source

|

| Record name | B-[3-[1-(1-Pyrrolidinyl)ethyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {3-[1-(Pyrrolidin-1-yl)ethyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, phenylMethyl ester, (4R,8S)-rel-](/img/structure/B597832.png)

![1H-pyrazolo[1,5-a]benzimidazol-3-amine](/img/structure/B597842.png)

![2-Bromo-5-nitrobenzo[d]oxazole](/img/structure/B597851.png)